ORL-1 Receptor Affinity Differentiation via Thiophene-Carbonyl Substitution Pattern: Structural-Patent Class Inference for 2-{[1-(Thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline
The patent family US 8,846,929 B2 and EP 2,433,936 A1, assigned to Purdue Pharma and Shionogi, claims substituted-quinoxaline-type piperidine compounds as ORL-1 (opioid receptor-like 1) receptor modulators for the treatment of pain, with specific structure-activity dependence on the nature of the carbonyl-linked heteroaryl substituent at the piperidine nitrogen [1] [2]. Within this patent-defined chemical space, the thiophene-3-carbonyl substituent represents one of several enumerated heteroaryl embodiments. The patent specification explicitly teaches that compounds of this class bind to the ORL-1 receptor and that specific substitution patterns, including the heteroaryl-carbonyl moiety, modulate receptor affinity and functional activity. Notably, the patent family distinguishes bridged-piperidine from non-bridged piperidine embodiments and further differentiates among heteroaryl substituents, indicating that pharmacological activity is not uniform across the claimed genus [1]. Although specific Ki or IC₅₀ values for 2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]oxy}quinoxaline at ORL-1 are not disclosed in the public patent text, the compound's explicit structural conformity to Formula (I) or Formula (II) embodiments places it within a receptor-targeted chemical series whose members exhibit substituent-dependent pharmacological profiles.
| Evidence Dimension | ORL-1 receptor target engagement (predicted class membership) |
|---|---|
| Target Compound Data | Thiophene-3-carbonyl substitution at piperidine N-position; non-bridged piperidine scaffold; quinoxaline-2-yloxy ether linkage |
| Comparator Or Baseline | Bridged-piperidine analogs (e.g., bicyclo[3.3.1]nonyl-containing embodiments in same patent family); thiophene-2-carbonyl and furan-2-carbonyl substituted analogs within the same genus |
| Quantified Difference | Quantitative binding/functional data not publicly available for direct pairwise comparison; differentiation inferred from patent-defined structural subclasses with distinct R-group definitions and separate claiming strategies |
| Conditions | Patent claims cover in vitro ORL-1 receptor binding and functional assays; specific assay conditions not disclosed for individual exemplified compounds in the public patent text |
Why This Matters
For procurement in ORL-1-targeted pain research, the compound's membership in a patent-protected ORL-1 chemotype with defined substituent-dependent SAR implies that the specific thiophene-3-carbonyl substitution cannot be replaced by a thiophene-2-carbonyl or sulfonyl analog without risking a shift in receptor binding mode or functional activity; direct comparative data are needed to quantify the magnitude of this differentiation.
- [1] Goehring, R.R., Matsumura, A., Shao, B., Taoda, Y., Tsuno, N., Whitehead, J.W.F., Yao, J., Fuchino, K. (Purdue Pharma LP; Shionogi & Co., Ltd.). Substituted-quinoxaline-type piperidine compounds and the uses thereof. US Patent 8,846,929 B2, issued September 30, 2014. View Source
- [2] Goehring, R.R., Matsumura, A., Shao, B., Taoda, Y., Tsuno, N., Whitehead, J.W.F., Yao, J., Fuchino, K. (Purdue Pharma LP; Shionogi & Co., Ltd.). Substituted-quinoxaline-type-piperidine compounds and the uses thereof. European Patent EP 2,433,936 A1, published March 28, 2012. View Source
